Talazoparib tosylate (systematic name: (2S)-2-{4-[(3,4-dihydro-2H-pyrido[4,3,2-de]phthalazin-8-yl)methyl]piperazin-1-yl}-N-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}phenyl)propanamide 4-methylbenzenesulfonate) is a potent and selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) [, ]. This compound is often employed in scientific research to explore PARP inhibition mechanisms and their implications for various cellular processes, particularly DNA repair pathways.
Talazoparib tosylate is a potent inhibitor of poly(ADP-ribose) polymerase, primarily utilized in cancer therapy, particularly for breast and ovarian cancers with BRCA mutations. It is classified as a pharmaceutical compound and is commercially available in capsule form. The tosylate salt form of talazoparib enhances its stability and solubility, making it suitable for therapeutic use.
Talazoparib was developed by BioMarin Pharmaceutical Inc. and is marketed under the brand name Talzenna. It belongs to the class of drugs known as poly(ADP-ribose) polymerase inhibitors, which are designed to exploit the DNA repair deficiencies found in certain cancer cells. The compound is synthesized as a tosylate salt, which aids in its formulation and delivery.
The synthesis of talazoparib involves a multi-step chemical process. A notable patent outlines a method consisting of six steps that efficiently produce talazoparib from precursor compounds. The synthesis process includes:
This method emphasizes simplicity, requiring no metal catalysts and avoiding low-temperature conditions, making it suitable for industrial production .
Talazoparib has a complex molecular structure characterized by two chiral centers. Its molecular formula is CHNOS, with a molecular weight of 552.56 g/mol for the tosylate salt form and 380.35 g/mol for the free base . The structure can be represented as follows:
The compound features a pyrido[4,3,2-de]phthalazin framework, which is critical for its biological activity against cancer cells.
The synthesis of talazoparib involves several key reactions:
These reactions are optimized for yield and efficiency, ensuring that the final product meets pharmaceutical standards.
Talazoparib exerts its therapeutic effects by inhibiting poly(ADP-ribose) polymerase enzymes, which play a crucial role in DNA repair mechanisms. By blocking these enzymes, talazoparib prevents cancer cells from repairing their damaged DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways such as those with BRCA mutations.
Talazoparib tosylate is primarily used in oncology as a treatment for patients with breast cancer or ovarian cancer that harbor BRCA mutations. Its ability to target specific DNA repair pathways makes it particularly effective in tumors that are otherwise resistant to conventional therapies.
Talazoparib tosylate is a crystalline salt form of the potent PARP inhibitor Talazoparib (BMN-673), where the active pharmaceutical ingredient (API) is paired with p-toluenesulfonic acid (tosylate) to enhance stability and bioavailability. The molecular structure comprises a dihydrophthalazinone core fused with a fluorinated phenyl group and a chiral triazole-containing tetrahydropyridine ring system. The stereochemistry at the C8 and C9 positions [(8S,9R)-configuration] is critical for PARP1 binding affinity, enabling optimal hydrogen bonding with catalytic residues (ASP766 and GLU763) and π-stacking interactions with aromatic residues (TYR896) within the PARP1 active site [4] [6]. The tosylate counterion improves aqueous solubility and crystallinity, facilitating pharmaceutical processing.
Table 1: Structural and Chemical Identifiers of Talazoparib Tosylate
Property | Value |
---|---|
IUPAC Name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one 4-methylbenzenesulfonate |
Molecular Formula | C₁₉H₁₄F₂N₆O (free base); C₂₆H₂₂F₂N₆O₄S (tosylate) |
CAS Number | 1373431-65-2 (tosylate) |
Molecular Weight | 380.35 g/mol (free base); 552.56 g/mol (tosylate) |
Elemental Composition | C: 56.52%; H: 4.01%; F: 6.88%; N: 15.21%; O: 11.58%; S: 5.80% |
The optimized synthesis of Talazoparib employs a convergent strategy to construct its tetracyclic framework while preserving stereochemical integrity. A patented route (WO2017215166A1) involves:
Table 2: Key Synthetic Intermediates and Conditions
Intermediate | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
TALA-003 | Imine formation | NaOCH₃, EtOAc, 25°C, 12 h | 92% |
TALA-005 | Cyclization | TALA-004, NaOCH₃, EtOAc, reflux | 78% |
TALA-006 | Hydrazinolysis & cyclization | Hydrazine hydrate, EtOH, 80°C | 85% |
Talazoparib tosylate exhibits pH-dependent solubility and photolytic sensitivity, necessitating controlled storage conditions (-20°C, desiccated) [4] [6].
Table 3: Physicochemical Properties of Talazoparib Tosylate
Property | Value | Analytical Method |
---|---|---|
Melting Point | 218–220°C (dec.) | Differential Scanning Calorimetry |
Log D (pH 7.4) | 2.1 ± 0.2 | Shake-flask HPLC-UV |
Solubility (DMSO) | 108 mg/mL | Equilibrium solubility |
pKa | 3.1, 8.7 | Potentiometric titration |
Hygroscopicity | <0.1% weight gain (80% RH) | Dynamic Vapor Sorption |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7